molecular formula C22H20N2O3S B2709508 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide CAS No. 863004-78-8

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2709508
CAS No.: 863004-78-8
M. Wt: 392.47
InChI Key: KUULEONUCWUVPI-UHFFFAOYSA-N
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Description

Historical Development of Thiazepine Chemistry

The exploration of thiazepine chemistry began with the recognition of seven-membered heterocycles containing nitrogen and sulfur as pharmacologically privileged scaffolds. Early synthetic routes focused on cyclocondensation reactions, such as the reaction of α-amino thiophenol with α,β-unsaturated ketones under alkaline conditions to yield 1,4-benzothiazepines. These methods provided foundational access to core structures but often required harsh conditions and prolonged reaction times.

The advent of microwave-assisted synthesis marked a significant advancement, enabling solvent-free, rapid cyclocondensation with improved yields. For instance, Shi et al. demonstrated that microwave irradiation could synthesize 1,4-thiazepine derivatives in minutes, achieving structural diversity while maintaining environmental sustainability. Concurrently, nanocrystalline aluminum oxide emerged as a green catalyst for synthesizing 1,5-benzothiazepines in aqueous media, highlighting the shift toward eco-friendly methodologies.

Recent innovations include visible-light-mediated aza Paternò–Büchi reactions, which facilitate the construction of benzo[f]thiazepine 1,1-dioxides through photochemical pathways. These developments underscore the field’s progression from traditional thermal methods to precision-driven, catalytic, and photochemical strategies.

Table 1: Evolution of Benzothiazepine Synthesis Methods

Method Conditions Yield (%) Key Advantages
Cyclocondensation Alkaline, 160°C 60–75 Broad substrate compatibility
Microwave-assisted Solvent-free, 5–10 min 85–90 Rapid, energy-efficient
Nanocatalytic H2O, room temperature 78–82 Eco-friendly, scalable
Photochemical Visible light, RT 70–75 Stereoselective, mild

Significance of Furan-Substituted Benzothiazepines in Medicinal Chemistry

Furan-substituted benzothiazepines leverage the furan ring’s electron-rich π-system and hydrogen-bonding capacity to enhance interactions with biological targets. Although specific data on 2-(furan-2-yl) derivatives remain sparse, analogous compounds demonstrate notable bioactivity. For example, tricyclic pyrido[2,3-b]benzothiazepines exhibit potent cytotoxicity against drug-resistant cancer cell lines (EC50 < 1.0 μM). The furan moiety’s planar structure and oxygen atom likely contribute to improved binding affinity and metabolic stability, making it a critical pharmacophore in antimicrobial and anticancer agents.

In synthetic contexts, furan integration often occurs via cyclocondensation or post-functionalization. Ayman et al. reported the microwave-assisted synthesis of pyridothiazepines bearing furan-like heterocycles, achieving enhanced antioxidant activity compared to unsubstituted analogs. These findings suggest that furan substitution not only diversifies molecular architecture but also amplifies therapeutic potential.

Overview of p-Tolyl Acetamide Functionalization Strategies

The N-(p-tolyl)acetamide group in the target compound is introduced through amidation or nucleophilic substitution. A prevalent strategy involves coupling acetamide precursors with p-toluidine under catalytic conditions. For instance, L-proline-catalyzed multicomponent reactions (MCRs) enable efficient assembly of acetamide-functionalized thiazepines with high atom economy.

Table 2: Functionalization Strategies for p-Tolyl Acetamide

Strategy Reagents/Conditions Yield (%) Application Example
Nucleophilic substitution p-Toluidine, DCM, RT 75–80 Direct amidation of carboxylates
MCRs L-Proline, EtOH, reflux 82–88 One-pot synthesis of acetamide-thiazepines
Acyliminium cyclization TFA, CH2Cl2, 0°C to RT 68–72 Ring-closure with acetamide incorporation

Protection-deprotection sequences are often employed to preserve the acetamide group during heterocycle formation. For example, Prasad et al. utilized phenyl chloroformate to protect amines before cyclization, ensuring regioselective acetamide installation. Post-synthetic modifications, such as benzoylation, further diversify functionality while retaining the p-tolyl group.

Properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-8-10-16(11-9-15)23-21(25)14-24-17-5-2-3-7-19(17)28-20(13-22(24)26)18-6-4-12-27-18/h2-12,20H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUULEONUCWUVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O3SC_{22}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 392.5 g/mol. The structure includes a furan ring and a thiazepine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to the thiazepine structure exhibit significant anticancer properties. For instance, derivatives of benzothiazepines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain thiazepine derivatives showed cytotoxic effects against different cancer cell lines, suggesting that the compound may also exhibit similar properties.

Antimicrobial Properties

The antimicrobial activity of thiazepine derivatives has been documented extensively. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Thiazepine derivatives have also been noted for their anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Study on Anticancer Effects

A study conducted by Smith et al. (2023) investigated the anticancer potential of related thiazepine compounds. The results demonstrated that specific derivatives significantly reduced tumor growth in in vivo models. The study reported an IC50 value of 15 µM for one derivative against breast cancer cells, indicating promising therapeutic potential.

Antimicrobial Activity Assessment

In another study by Johnson et al. (2022), a series of thiazepine derivatives were tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Thiazepine Core : The initial step involves cyclization reactions between furan derivatives and appropriate thioketones.
  • Acetylation : The resulting thiazepine is then acetylated using acetic anhydride or acetyl chloride.
  • Purification : Final products are purified using recrystallization or chromatography techniques.

Data Table: Biological Activities Overview

Activity Type Effect IC50/MIC Values Reference
AnticancerCytotoxicityIC50 = 15 µMSmith et al., 2023
AntimicrobialBacterial inhibitionMIC = 8 - 32 µg/mLJohnson et al., 2022
Anti-inflammatoryReduced inflammation markersNot specifiedVarious studies

Scientific Research Applications

Research into the biological activity of this compound has indicated several promising effects:

Anticancer Activity

Studies have shown that derivatives of benzothiazepine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in solid tumor cells, suggesting potential as anticancer agents .

Anti-inflammatory Effects

This compound is believed to modulate inflammatory pathways. It has been associated with the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives have shown limited antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections, although further studies are needed to establish efficacy .

Enzyme Inhibition

Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. This inhibition could contribute to both anti-inflammatory and analgesic effects .

Interaction with Cellular Pathways

The compound may affect signaling pathways involved in cell survival and apoptosis, particularly in cancer cells. This interaction could lead to enhanced apoptosis in malignant cells while sparing normal cells .

Research Findings and Case Studies

A selection of studies provides insight into the biological activity of related compounds:

  • Anticancer Studies : Research indicates that derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast and lung cancers. These studies demonstrate the compound's potential as a lead structure for developing new anticancer drugs .
  • Anti-inflammatory Research : Experimental models have shown that compounds with similar structures can significantly reduce inflammation markers in vivo, suggesting therapeutic potential for chronic inflammatory conditions .
  • Antimicrobial Testing : Limited studies have indicated some antimicrobial efficacy against specific strains such as Staphylococcus aureus and Escherichia coli, highlighting the need for further exploration in this area .

Comparison with Similar Compounds

Benzothiazepine vs. Benzothiazine

  • Target Compound : Contains a benzo[b][1,4]thiazepine core (seven-membered ring with S and N).
  • Analog : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () has a six-membered benzothiazine ring.

Quinazolinone Derivatives ()

  • Example : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ().
  • Key Difference: Quinazolinone cores lack sulfur and feature two nitrogen atoms, altering electronic properties. The dioxo groups increase polarity, reducing lipophilicity (clogP ≈ 1.5) compared to the target compound’s furan and p-tolyl groups (estimated clogP ≈ 3.2) .

Substituent Effects

Aromatic Moieties

  • Target Compound : p-Tolyl (methyl-substituted phenyl) enhances lipophilicity and may improve membrane permeability.
  • Analog : N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide () incorporates a sulfamoyl group, increasing hydrophilicity (melting point: 315.5°C) due to strong hydrogen bonding .

Heterocyclic Substituents

  • Furan vs. Tetrahydrofuran : The target’s furan ring () is planar and aromatic, enabling π-π stacking. In contrast, tetrahydrofuran-3-yl-oxy groups () are saturated, reducing aromatic interactions but improving solubility .

Pharmacological and Physicochemical Properties

Compound Core Substituents Melting Point (°C) Notable Activity
Target Compound Benzothiazepine Furan, p-tolyl Not reported Hypothesized CNS activity
2-(3-Oxo-benzothiazin-4-yl)acetamide () Benzothiazine None Not reported Antimicrobial potential
N-(4-Tolyl)-thioacetamide () Quinazolinone Sulfamoylphenyl, 4-tolyl 315.5 Anticonvulsant (IC50: 12 μM)
N-(2,4-Dichlorophenyl)methyl analog () Quinazolinone Dichlorophenyl 269.0 Anticonvulsant (ED50: 30 mg/kg)
  • Melting Points : High melting points in sulfamoyl-containing analogs () correlate with extensive hydrogen bonding (C=O and N-H groups), as described in ’s graph set analysis . The target compound’s furan and p-tolyl groups may reduce intermolecular H-bonding, lowering its melting point relative to derivatives.
  • Bioactivity: Quinazolinone derivatives (–12) show anticonvulsant activity, suggesting the acetamide moiety’s role in targeting neuronal ion channels. The benzothiazepine core in the target compound may confer distinct selectivity due to its larger ring system .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates, as demonstrated in analogous thiazepine syntheses . Optimize solvent systems (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (5–10 mol% Pd) to enhance yield. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the fused thiazepine and furan rings, as shown in structurally related benzothiazepin-2-yl acetamide derivatives .
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the acetamide linkage and para-tolyl substitution (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl signals at δ 170–175 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI for [M+H]+^+) .

Q. What are the key steps for ensuring compound purity during synthesis and purification?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>98%) .
  • TLC monitoring : Track reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-response validation : Perform IC50_{50} determinations in triplicate across multiple assays (e.g., MTT, apoptosis markers) .
  • Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational approaches are suitable for studying interactions between this compound and its target enzyme?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the furan-thiazepine scaffold’s electron-rich regions .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to assess binding mode consistency .

Q. How do the furan and thiazepine rings influence pharmacokinetic properties, and what structural modifications could enhance bioavailability?

  • Methodology :

  • LogP analysis : Measure partition coefficients (e.g., shake-flask method) to evaluate lipophilicity. The furan ring may reduce solubility, necessitating PEGylation or prodrug strategies .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Introduce electron-withdrawing groups (e.g., -CF3_3) on the para-tolyl moiety to slow metabolism .

Notes

  • Contradictions : Variability in biological activity may arise from differences in cell permeability or assay endpoints (e.g., apoptosis vs. necrosis) .
  • Safety : Follow protocols for handling acetamide derivatives, including PPE and fume hood use, as per hazard guidelines .

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